molecular formula C13H19NO B3366844 1-Benzylazepan-3-ol CAS No. 148473-84-1

1-Benzylazepan-3-ol

Cat. No.: B3366844
CAS No.: 148473-84-1
M. Wt: 205.3 g/mol
InChI Key: KPQNKWPCOMTRHO-UHFFFAOYSA-N
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Description

1-Benzylazepan-3-ol is an organic compound with the molecular formula C13H19NO. It belongs to the class of azepanes, which are seven-membered heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom and a hydroxyl group at the third position of the azepane ring. It is a versatile compound with various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzylazepan-3-ol can be synthesized through several synthetic routes. One common method involves the reduction of 1-benzylazepan-3-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 1-benzylazepan-3-one using a palladium or platinum catalyst. This method offers high yield and selectivity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-Benzylazepan-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form 1-benzylazepan-3-one using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to 1-benzylazepane using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) or sodium borohydride (NaBH4) in ethanol.

    Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: 1-Benzylazepan-3-one.

    Reduction: 1-Benzylazepane.

    Substitution: Various substituted azepanes depending on the nucleophile used.

Scientific Research Applications

1-Benzylazepan-3-ol has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurological disorders due to its structural similarity to certain neurotransmitters.

    Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 1-benzylazepan-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group at the third position of the azepane ring allows it to form hydrogen bonds with biological molecules, potentially affecting their function. The benzyl group enhances its lipophilicity, facilitating its passage through cell membranes. Research is ongoing to elucidate the exact molecular targets and pathways involved in its biological activities.

Comparison with Similar Compounds

1-Benzylazepan-3-ol can be compared with other similar compounds, such as:

    1-Benzylazepan-3-one: This compound differs by having a carbonyl group instead of a hydroxyl group at the third position. It is less reactive in oxidation reactions but can be reduced to this compound.

    1-Benzylazepane: This compound lacks the hydroxyl group, making it less polar and less reactive in certain chemical reactions.

    1-Phenylazepan-3-ol: This compound has a phenyl group instead of a benzyl group, affecting its lipophilicity and reactivity.

The uniqueness of this compound lies in its combination of a benzyl group and a hydroxyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-benzylazepan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c15-13-8-4-5-9-14(11-13)10-12-6-2-1-3-7-12/h1-3,6-7,13,15H,4-5,8-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPQNKWPCOMTRHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC(C1)O)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Under a nitrogen atmosphere, lithium aluminum hydride (1.4 mg, 0.0369 mmol) was added to a solution of 1-benzylazepan-3-one (15 mg, 0.0738 mmol) in diethyl ether (1 ml) at 0° C., and the resulting mixture was heated to room temperature. After 30 minutes, water, a 2M-aqueous sodium hydroxide solution and water were added in that order to the reaction solution. The resulting mixture was filtered by the use of Celite, and the filtrate was concentrated under reduced pressure and the resulting residue was purified by a silica gel column chromatography (eluent: chloroform/methanol) to obtain 1-benzylazepan-3-ol (16.2 mg, 100%).
Quantity
1.4 mg
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15 mg
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1 mL
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solvent
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Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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